

# An In-depth Technical Guide to the Spectroscopic Characterization of Methoxy-Substituted Quinolines

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## Compound of Interest

Compound Name: 8-Methoxy-2-methoxyquinoline

Cat. No.: B5211617

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A Note on Nomenclature: The compound "**8-Methoxy-2-methoxyquinoline**" suggests a quinoline ring with two methoxy substituents. A more standard nomenclature for this structure would be 2,8-dimethoxyquinoline. As extensive database searches for "**8-Methoxy-2-methoxyquinoline**" did not yield specific spectroscopic data, this guide will focus on the characterization of closely related, well-documented analogues: 8-methoxyquinoline and 8-methoxy-2-methylquinoline. The established data from these compounds will then serve as a robust foundation for a predictive analysis of the spectroscopic features of the target molecule, 2,8-dimethoxyquinoline.

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation of these important heterocyclic scaffolds.

## Part 1: Spectroscopic Analysis of 8-Methoxyquinoline

8-Methoxyquinoline is a key derivative of quinoline, a heterocyclic aromatic compound widely utilized as a building block in the synthesis of pharmacologically active molecules.[1] Its structural confirmation relies on a combination of spectroscopic techniques.

## Molecular Structure of 8-Methoxyquinoline

Caption: Molecular structure of 8-Methoxyquinoline.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While a complete dataset for 8-methoxyquinoline is not readily available in the provided search results, typical chemical shifts for the quinoline core and methoxy groups can be referenced.

<sup>1</sup>H NMR: The proton NMR of 8-methoxyquinoline is expected to show distinct signals for the aromatic protons and the methoxy group protons. The protons on the pyridine ring (positions 2, 3, and 4) will typically appear at a lower field (higher ppm) compared to the protons on the benzene ring due to the electron-withdrawing effect of the nitrogen atom. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

<sup>13</sup>C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the oxygen of the methoxy group (C8) will be significantly shifted downfield. The methoxy carbon itself will appear in the aliphatic region, typically around 55-60 ppm. A <sup>13</sup>C NMR spectrum is available on PubChem, though the specific peak assignments are not detailed in the provided search results.[2]

## Infrared (IR) Spectroscopy

The IR spectrum of 8-methoxyquinoline reveals the presence of its key functional groups through characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Assignment	Source
3049	Aromatic C-H stretch	[1][3]
1570	Aromatic C=C stretch	[1]
1094-712	C-H in-plane and out-of-plane bending	[1]

The presence of the aromatic C-H stretching at 3049 cm<sup>-1</sup> and the C=C stretching at 1570 cm<sup>-1</sup> are characteristic of the quinoline ring system. The series of bands between 1094 and 712 cm<sup>-1</sup> correspond to the various C-H bending vibrations which are typical for substituted aromatic compounds.[1]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.

m/z	Interpretation	Source
159	Molecular ion [M] <sup>+</sup>	[2]

The molecular weight of 8-methoxyquinoline is 159.18 g/mol, which corresponds to the observed molecular ion peak at m/z 159.[2]

## Part 2: Spectroscopic Analysis of 8-Methoxy-2-methylquinoline

8-Methoxy-2-methylquinoline, also known as 8-methoxyquinaldine, is another important quinoline derivative. The introduction of a methyl group at the 2-position influences its spectroscopic properties.

## Molecular Structure of 8-Methoxy-2-methylquinoline

Caption: Predicted molecular structure of 2,8-Dimethoxyquinoline.

## Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum of 2,8-dimethoxyquinoline is expected to have two distinct singlets for the two methoxy groups, likely appearing at slightly different chemical shifts due to their different electronic environments. The methoxy group at C8 will likely be in a similar position to that in 8-methoxyquinoline (~3.9-4.0 ppm), while the methoxy group at C2 might be shifted slightly. The aromatic region will show signals for the remaining five protons on the quinoline ring.

## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum should display 11 signals. There will be two signals for the methoxy carbons, expected in the 55-60 ppm range. The carbons directly attached to the oxygen atoms (C2 and C8) will be significantly downfield-shifted. The remaining seven aromatic carbon signals will appear in the typical aromatic region (100-160 ppm).

## Predicted IR Spectrum

The IR spectrum of 2,8-dimethoxyquinoline is expected to be very similar to that of 8-methoxyquinoline, with prominent absorptions for the aromatic C-H and C=C stretching, as well as strong C-O stretching bands for the two aryl ether linkages.

Predicted Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3050	Aromatic C-H stretch
~2960, ~2850	Aliphatic C-H stretch (from $\text{OCH}_3$ )
~1600, ~1500	Aromatic C=C stretch
~1250	Strong C-O stretch (aryl ether)

## Predicted Mass Spectrum

The molecular weight of 2,8-dimethoxyquinoline ( $\text{C}_{11}\text{H}_{11}\text{NO}_2$ ) is 189.21 g/mol. The mass spectrum should therefore show a molecular ion peak at  $m/z = 189$ . Common fragmentation pathways would likely involve the loss of a methyl group ( $[\text{M}-15]^+$ ) or formaldehyde ( $[\text{M}-30]^+$ ) from one of the methoxy groups.

## Experimental Protocols

**General NMR Spectroscopy Protocol:** A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) and transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

**General IR Spectroscopy Protocol:** The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

**General Mass Spectrometry Protocol:** Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a common method for generating ions. The instrument analyzes the mass-to-charge ratio of the molecular ion and its fragments.

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- [3. researchgate.net \[researchgate.net\]](#)
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